3-(6-Methyl-2-(1-(methylsulfonyl)pyrrolidin-2-yl)pyrimidin-4-yl)propanoic acid
CAS No.: 1316220-90-2
Cat. No.: VC2708034
Molecular Formula: C13H19N3O4S
Molecular Weight: 313.37 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1316220-90-2 |
|---|---|
| Molecular Formula | C13H19N3O4S |
| Molecular Weight | 313.37 g/mol |
| IUPAC Name | 3-[6-methyl-2-(1-methylsulfonylpyrrolidin-2-yl)pyrimidin-4-yl]propanoic acid |
| Standard InChI | InChI=1S/C13H19N3O4S/c1-9-8-10(5-6-12(17)18)15-13(14-9)11-4-3-7-16(11)21(2,19)20/h8,11H,3-7H2,1-2H3,(H,17,18) |
| Standard InChI Key | FPCQUOWYXMMFOW-UHFFFAOYSA-N |
| SMILES | CC1=CC(=NC(=N1)C2CCCN2S(=O)(=O)C)CCC(=O)O |
| Canonical SMILES | CC1=CC(=NC(=N1)C2CCCN2S(=O)(=O)C)CCC(=O)O |
Introduction
3-(6-Methyl-2-(1-(methylsulfonyl)pyrrolidin-2-yl)pyrimidin-4-yl)propanoic acid is a complex organic compound with a molecular formula of C13H19N3O4S and a molecular weight of 313.37 g/mol. This compound is notable for its intricate molecular structure, which includes a pyrimidine core, a propanoic acid moiety, and a methylsulfonyl group attached to a pyrrolidine ring. The presence of these functional groups suggests potential interactions with biological targets, making it a subject of interest in scientific research.
Synthesis Methods
The synthesis of 3-(6-Methyl-2-(1-(methylsulfonyl)pyrrolidin-2-yl)pyrimidin-4-yl)propanoic acid involves multiple steps, including the formation of the pyrimidine ring, introduction of the methylsulfonyl group, and modification to achieve the final propanoic acid structure. Advanced techniques such as high-performance liquid chromatography (HPLC) are used for purification at various stages of synthesis.
One notable method utilizes nanocatalysts, specifically magnesium oxide nanoparticles (MgO NPs), which have been shown to efficiently facilitate chemical reactions.
Biological Activity and Potential Applications
While the exact mechanism of action for 3-(6-Methyl-2-(1-(methylsulfonyl)pyrrolidin-2-yl)pyrimidin-4-yl)propanoic acid is not fully elucidated, its complex structure suggests potential interactions with biological targets such as enzymes or receptors involved in cellular signaling pathways. The presence of a pyrimidine core combined with a propanoic acid moiety indicates possible applications in fields related to biochemistry and pharmacology.
Chemical Reactivity
The compound can participate in various chemical reactions typical of carboxylic acids and pyrimidine derivatives. These reactions are influenced by the electronic properties imparted by the methylsulfonyl and pyrrolidine groups, which can stabilize or destabilize certain reaction intermediates.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume